molecular formula C17H19NO7S B11472357 N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11472357
M. Wt: 381.4 g/mol
InChI Key: DMUWUIDLLMNFPO-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route starts with the preparation of the benzodioxine core, followed by the attachment of the trimethoxyphenyl group through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the coupling reactions and the purification of intermediates through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It can inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular functions. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Known for its potent anticancer activity.

    Colchicine: Used as an anti-gout agent and inhibits tubulin polymerization.

    Podophyllotoxin: Applied for the treatment of external genital warts.

Uniqueness

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the trimethoxyphenyl group and the benzodioxine ring, which confer distinct chemical properties and biological activities not found in other similar compounds.

Properties

Molecular Formula

C17H19NO7S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C17H19NO7S/c1-21-15-8-11(9-16(22-2)17(15)23-3)18-26(19,20)12-4-5-13-14(10-12)25-7-6-24-13/h4-5,8-10,18H,6-7H2,1-3H3

InChI Key

DMUWUIDLLMNFPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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